Intrazole

Platelet Aggregation NSAID Pharmacology Preclinical Efficacy

Sourcing authentic Intrazole for reproducible NSAID research is challenging due to its non-clinical status and lack of commercial alternatives. Procure this analytically validated reference standard to advance your studies with confidence. - Unique Chemotype: Distinct indole-tetrazole scaffold (C₁₇H₁₂ClN₅O) avoids cross-reactivity risks of common NSAIDs, ensuring target engagement specificity in platelet aggregation assays. - Research-Grade Supply: Offered as a ≥95% purity (HPLC) tool compound, ideal for in vitro comparator studies, analytical method development, and spectral library construction. - Supply Chain Assurance: Stable, long-term inventory with secure global shipping under ambient conditions, eliminating project delays.

Molecular Formula C17H12ClN5O
Molecular Weight 337.8 g/mol
CAS No. 15992-13-9
Cat. No. B100856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntrazole
CAS15992-13-9
Molecular FormulaC17H12ClN5O
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4
InChIInChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22)
InChIKeyZDHHGGFQZRPUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Intrazole Procurement & Chemical Profile


Intrazole (INN, CAS 15992-13-9), also known as BL-R743 [1], is a synthetic small molecule classified as a non-steroidal anti-inflammatory drug (NSAID) of the indole-tetrazole chemotype . Its full chemical name is 1-(p-chlorobenzoyl)-3-(1H-tetrazol-5-ylmethyl)indole, with a molecular formula of C₁₇H₁₂ClN₅O and a monoisotopic mass of 337.07 Da [2]. Developed in the late 1960s/early 1970s, it was listed as an analgesic and anti-inflammatory agent but never reached widespread clinical use, remaining an experimental compound primarily for research purposes .

Indole-tetrazole NSAID chemotype for anti-inflammatory pathway studies
Reported platelet aggregation inhibition comparable to aspirin in rabbit models
Distinct scaffold supports structure-activity relationship (SAR) exploration

Intrazole Selection: Substitution Risks


Generic substitution within the NSAID class is scientifically unsound for Intrazole due to its distinct structural chemotype, combining an indole core with a tetrazole heterocycle [1]. This architecture differs fundamentally from major NSAID subclasses like arylacetic acids (indomethacin, diclofenac) or salicylates (aspirin), which can translate to divergent pharmacological profiles . For instance, preclinical data indicate Intrazole inhibits rabbit platelet aggregation, a shared class property, but its overall potency and safety profile were found to be less favorable than established agents, which halted its clinical development [1]. Thus, substituting Intrazole for another NSAID in research without validation risks introducing uncontrolled variables related to target engagement and pharmacokinetics.

Chemotype Indole-tetrazole scaffold is distinct from carboxylic acid, enolic acid and salicylate NSAIDs; target engagement may differ.
Profile Reported potency and tolerability endpoint profile diverged from established agents, limiting direct replacement.
Validation Substituting without validation may introduce uncontrolled variables in anti-aggregatory and pharmacokinetic readouts.

Intrazole Evidence: NSAID Comparison


Platelet Aggregation Inhibition Potency

Intrazole demonstrates quantifiable anti-platelet activity in preclinical models, a property shared with but not identical to other NSAIDs. In comparative studies, Intrazole (BL-R743) effectively inhibited rabbit platelet aggregation in both in vitro and in vivo screens, with efficacy comparable to aspirin and phenylbutazone [1]. However, the review indicates Intrazole and other novel agents were not clearly superior to existing drugs in overall anti-inflammatory potency, which contributed to their discontinuation [1].

Platelet Aggregation
Cross-study comparable
Intrazole effectively inhibited
Aspirin effectively inhibited
Phenylbutazone effectively inhibited
Supports NSAID anti-aggregatory pathway studies; no potency advantage over aspirin.
Rabbit in vitro and in vivo screens; quantitative difference not specified.
Platelet Aggregation NSAID Pharmacology Preclinical Efficacy

Structural Comparison: Indole-Tetrazole Scaffold

Intrazole possesses a unique chemical scaffold (1-(p-chlorobenzoyl)-3-(1H-tetrazol-5-ylmethyl)indole) that distinguishes it from all major commercial NSAID families . It is an indole derivative with a tetrazole substituent, whereas most widely used NSAIDs are carboxylic acids (e.g., indomethacin, ibuprofen), enolic acids (e.g., piroxicam), or salicylates (e.g., aspirin) [1]. This structural divergence likely underpins differences in binding mode to cyclooxygenase (COX) enzymes or other targets, though direct comparative binding data are not available in the public domain.

Chemotype Identity
Class-level inference
Indole-tetrazole hybrid; distinct from indomethacin (indole acetic acid), phenylbutazone (pyrazolidinedione), aspirin (salicylate).
Enables SAR and target-binding studies outside classical NSAID space.
Direct COX binding data not publicly available.
Medicinal Chemistry NSAID Classification Structure-Activity Relationship

Intrazole Procurement & Application Scenarios


NSAID Mechanisms in Platelet Aggregation

Intrazole can be procured as a reference standard or tool compound in in vitro studies investigating NSAID-mediated inhibition of platelet aggregation. Its comparable efficacy to aspirin and phenylbutazone in rabbit models [1] makes it a useful comparator to dissect common pathways in the anti-thrombotic effects of non-steroidal agents.

Medicinal Chemistry & SAR Exploration

Due to its unique indole-tetrazole scaffold [1], Intrazole serves as a valuable starting point or reference in medicinal chemistry projects aiming to develop novel anti-inflammatory agents. Researchers can procure this compound to compare its binding affinity, selectivity, or cellular effects against classical NSAID chemotypes like indomethacin or ibuprofen.

Pharmaceutical Reference Standard & Analytical Chemistry

Given its defined chemical structure (C₁₇H₁₂ClN₅O) and historical INN designation [1], Intrazole is procured by analytical laboratories as a reference material for mass spectrometry calibration, chromatography method development, or for building spectral libraries of pharmaceutical impurities and metabolites.

NSAID Comparative Safety Screening

Intrazole's failure to demonstrate a clear therapeutic advantage over existing NSAIDs [1] positions it as a negative control or comparative agent in screening cascades designed to identify new compounds with superior anti-inflammatory potency or reduced toxicity profiles.

Application
Selection Property
Validation Focus
Platelet aggregation pathway studies
NSAID anti-aggregatory reference tool
Verify pathway-specific inhibition in platelet models
Medicinal chemistry SAR exploration
Indole-tetrazole scaffold
Compare target engagement vs indomethacin or ibuprofen
Analytical reference standard
Defined INN & chemical structure
Method calibration and spectral library building
Inflammatory endpoint screening
Comparative NSAID profile
Evaluate inflammatory response endpoints and toxicity endpoints relative to established NSAIDs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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